molecular formula C28H39NO5 B1665043 4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid CAS No. 99465-44-8

4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid

Cat. No.: B1665043
CAS No.: 99465-44-8
M. Wt: 469.6 g/mol
InChI Key: NGKQUOVJEFUNDW-WLHGVMLRSA-N
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Description

Chemical Reactions Analysis

AFD 21 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.

    Reduction: Reduction reactions involving AFD 21 are less common but may occur under certain conditions.

    Substitution: AFD 21 can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AFD 21 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of AFD 21 involves its binding to sodium channels in their inactivated state. This binding inhibits the flow of sodium ions, which is crucial for the propagation of action potentials in cardiac cells. By inhibiting sodium channels, AFD 21 helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias .

Comparison with Similar Compounds

AFD 21 is similar to other class I antiarrhythmic drugs, such as disopyramide and mexiletine. it has unique properties, including its specific binding kinetics and voltage-dependent inhibition of sodium channels. Similar compounds include:

AFD 21’s uniqueness lies in its moderate kinetics and specific binding to sodium channels in their inactivated state, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

99465-44-8

Molecular Formula

C28H39NO5

Molecular Weight

469.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[di(butan-2-yl)amino]-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C24H35NO.C4H4O4/c1-5-20(3)25(21(4)6-2)19-13-18-24(26,22-14-9-7-10-15-22)23-16-11-8-12-17-23;5-3(6)1-2-4(7)8/h7-12,14-17,20-21,26H,5-6,13,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NGKQUOVJEFUNDW-WLHGVMLRSA-N

Isomeric SMILES

CCC(C)N(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)CC.C(=C/C(=O)O)\C(=O)O

SMILES

CCC(C)N(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)CC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(C)N(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)CC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-diisobutylamino-1,1-diphenyl-1-butanol maleate
AFD 21
AFD-21
NS-2 class 1 antiarrhythmic agent

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 2
Reactant of Route 2
4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 3
4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 4
4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 5
4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid
Reactant of Route 6
4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid

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